4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
This compound is a derivative of coumarin , a type of organic compound that is often used in the pharmaceutical industry due to its valuable biological properties . It contains several functional groups, including a carboxamide group, a benzyl group, a methoxyphenyl group, and a dihydrothieno[3,2-b]pyridine group. These groups could potentially give this compound a variety of interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reactants used. Coumarin derivatives can undergo a variety of reactions, particularly at the carbonyl group and the aromatic rings .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide have been extensively studied to explore their potential applications in various fields of chemistry and pharmacology. For instance, Bakhite et al. (2005) investigated the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, providing a foundation for the development of compounds with potential therapeutic applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
Research by Kolisnyk et al. (2015) on derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, similar in structure to the compound , demonstrated significant antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa. This suggests potential applications of related compounds in the development of new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Biological Activities and Potential Therapeutic Applications
The study of polymorphic modifications of compounds structurally similar to 4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide has shown promising results in identifying new therapeutic agents. Shishkina et al. (2018) investigated the structural and conformational aspects of such a compound, noting its strong diuretic properties and potential as a new hypertension remedy (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Antiviral Activity
Schnute et al. (2007) discovered a series of 2-aryl-2-hydroxyethylamine substituted 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides exhibiting broad-spectrum inhibition against human herpesviruses, highlighting the potential of similar compounds in antiviral therapy (Schnute, Anderson, Brideau, Ciske, Collier, Cudahy, Eggen, Genin, Hopkins, Judge, Kim, Knechtel, Nair, Nieman, Oien, Scott, Tanis, Vaillancourt, Wathen, & Wieber, 2007).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many coumarin derivatives have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
properties
IUPAC Name |
4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-28-16-9-7-15(8-10-16)23-21(26)18-19(25)20-17(11-12-29-20)24(22(18)27)13-14-5-3-2-4-6-14/h2-12,25H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKPMRUQUGHCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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